N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of heterocyclic structures
Mechanism of Action
Target of Action
The primary target of TCMDC-124319 is the essential malarial kinase PfCLK3 . PfCLK3, along with other members of the PfCLK family, plays a key role in the processing of parasite RNA .
Mode of Action
TCMDC-124319 acts as a reversible inhibitor of PfCLK3 . The compound binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome . This specific interaction improves the selectivity of the compound for PfCLK3 over human kinases .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-124319 affects the RNA splicing process in the malaria parasite . PfCLK3 is known to phosphorylate parasite SR proteins, indicating its role in RNA processing . By inhibiting PfCLK3, TCMDC-124319 disrupts this process, leading to detrimental effects on the parasite.
Pharmacokinetics
falciparum killing assays . Its efficacy in parasites is maintained even when the compound is washed out 6 hours after exposure .
Result of Action
The result of TCMDC-124319’s action is the effective killing of P. falciparum parasites . By inhibiting PfCLK3, the compound disrupts essential RNA processing in the parasite, leading to its death .
Biochemical Analysis
Biochemical Properties
TCMDC-124319 has been identified as an inhibitor of the Plasmodium falciparum protein kinase PfCLK3 . This enzyme plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of the blood stage of Plasmodium falciparum . TCMDC-124319 interacts with PfCLK3, inhibiting its activity and thereby affecting the parasite’s ability to survive and proliferate .
Cellular Effects
The cellular effects of TCMDC-124319 are primarily observed in its interactions with Plasmodium falciparum, the parasite responsible for the most virulent form of human malaria . By inhibiting PfCLK3, TCMDC-124319 disrupts the parasite’s RNA splicing processes, which are crucial for its survival and proliferation . This disruption can lead to the death of the parasite, thereby exerting an antimalarial effect .
Molecular Mechanism
The molecular mechanism of action of TCMDC-124319 involves its interaction with the PfCLK3 enzyme . This interaction inhibits the activity of PfCLK3, disrupting the RNA splicing processes that are crucial for the survival and proliferation of Plasmodium falciparum . This disruption can lead to the death of the parasite, thereby exerting an antimalarial effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the 1,4-benzodioxin ring, followed by the introduction of the triazolopyridazine moiety. The final step involves the formation of the acetamide linkage. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automation of reaction steps, and stringent quality control measures to ensure consistency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide include:
- 1,4-benzodioxin derivatives
- Triazolopyridazine compounds
- Sulfanylacetamide derivatives
Uniqueness
What sets this compound apart is its unique combination of the benzodioxin, triazolopyridazine, and sulfanylacetamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-29-17-5-3-2-4-15(17)16-7-9-20-24-25-22(27(20)26-16)32-13-21(28)23-14-6-8-18-19(12-14)31-11-10-30-18/h2-9,12H,10-11,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFDJAJCNYIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.